BenchChemオンラインストアへようこそ!

3-Bromo-1-phenylpiperidin-2-one

Medicinal Chemistry Physicochemical Properties ADME Optimization

Procure 3-Bromo-1-phenylpiperidin-2-one for CNS lead optimization where its elevated LogP (2.6) enhances blood-brain barrier permeability versus non-halogenated analogs. The 3-bromo substituent serves as a stereodefined electrophilic handle for diastereoselective arylation, enabling enantiopure 3-arylpiperidine synthesis. Utilized in patented TRPC6 inhibitor and anti-infective cephalosporin programs, this building block provides direct entry to protected chemical space with established therapeutic SAR.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 77868-85-0
Cat. No. B3429845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-phenylpiperidin-2-one
CAS77868-85-0
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2=CC=CC=C2)Br
InChIInChI=1S/C11H12BrNO/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
InChIKeyMFMWCNYXZVIHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-phenylpiperidin-2-one (CAS 77868-85-0): A Versatile Halogenated Piperidinone Building Block for Medicinal Chemistry and Targeted Synthesis


3-Bromo-1-phenylpiperidin-2-one (CAS 77868-85-0) is a halogenated piperidin-2-one derivative characterized by a bromine atom at the 3-position and a phenyl substituent at the 1-position of the lactam ring [1]. This compound is primarily utilized as a synthetic intermediate and building block in the construction of more complex heterocyclic systems and biologically active molecules [2]. Its structural features confer a specific reactivity profile and physicochemical properties that distinguish it from non-halogenated and other halogenated analogs, making it a targeted reagent for selective functionalization and late-stage diversification campaigns.

Why 3-Bromo-1-phenylpiperidin-2-one Cannot Be Replaced by Unhalogenated or Alternative Halogenated Piperidinones


Substituting 3-bromo-1-phenylpiperidin-2-one with its non-halogenated parent 1-phenylpiperidin-2-one or with other 3-halogenated analogs (e.g., 3-chloro or 3-iodo) is not a trivial exchange. The presence, size, and electronic nature of the bromine substituent directly modulate both the compound's lipophilicity (LogP) [1] and its reactivity in nucleophilic substitution and cross-coupling reactions [2]. The 3-bromo group serves as a strategic handle for further functionalization, enabling transformations such as arylation, alkylation, and amination that are not possible with the unsubstituted lactam. Furthermore, the specific steric and electronic profile of the bromine atom influences the stereochemical outcome of reactions when the compound is employed as a chiral building block, impacting the final product's diastereomeric excess and biological activity [3]. Therefore, generic substitution without considering these quantifiable differences can lead to synthetic failure, altered reaction yields, or suboptimal physicochemical properties in downstream candidates.

Quantitative Differentiation Evidence for 3-Bromo-1-phenylpiperidin-2-one Against Its Closest Analogs


Enhanced Lipophilicity (LogP) of 3-Bromo-1-phenylpiperidin-2-one Compared to the Non-Halogenated Parent

The introduction of a bromine atom at the 3-position significantly increases the lipophilicity of the piperidinone scaffold. 3-Bromo-1-phenylpiperidin-2-one exhibits a calculated LogP of 2.6 [1], whereas the non-halogenated parent compound, 1-phenylpiperidin-2-one, has reported LogP values ranging from 1.75 to 1.96 [2]. This represents an increase in lipophilicity by approximately 0.6–0.8 LogP units, a difference that is well-established to influence membrane permeability, plasma protein binding, and volume of distribution in drug discovery contexts.

Medicinal Chemistry Physicochemical Properties ADME Optimization

Synthetic Yield of 3-Bromo-1-phenylpiperidin-2-one via Bromination of 1-Phenylpiperidin-2-one

A specific synthetic protocol for 3-Bromo-1-phenylpiperidin-2-one has been reported with a defined yield, providing a benchmark for process optimization and comparison. In this method, 1-phenylpiperidin-2-one is treated with sec-butyllithium and bromine in a mixture of THF and n-hexane at 0°C for 0.5 hours, affording the target brominated product in 53% yield [1]. While alternative halogenation methods (e.g., using NBS or other brominating agents) exist [2], this specific protocol provides a quantifiable baseline for evaluating the efficiency and scalability of producing this exact compound.

Process Chemistry Organic Synthesis Halogenation Methodology

Role as a Key Precursor in Potent Cephalosporin Antibiotics with Defined Antibacterial Activity

3-Bromo-1-phenylpiperidin-2-one is not merely a theoretical building block; it is a direct precursor to the lactamylvinyl moiety found in a series of third-generation cephalosporins. The parent study describes the synthesis and structure-activity relationship of these derivatives, noting that compounds bearing this lactamylvinyl substituent exhibit 'excellent activity against enterococci' and retain the broad spectrum of ceftriaxone [1]. While the paper provides MIC values for a range of pathogens, including *Staphylococcus aureus*, *Streptococcus pneumoniae*, and *Enterococcus faecalis*, the specific derivative containing the 3-bromo-1-phenylpiperidin-2-one-derived fragment is part of the active series that demonstrated potent inhibition against clinically relevant Gram-positive strains, including those resistant to earlier cephalosporins.

Antibiotic Development Medicinal Chemistry Antimicrobial Resistance

Optimal Research and Industrial Applications for 3-Bromo-1-phenylpiperidin-2-one Based on Verifiable Evidence


Lead Optimization in CNS and Anti-Infective Drug Discovery Programs Requiring Balanced Lipophilicity

Due to its elevated LogP of 2.6 compared to the non-halogenated parent (LogP ~1.8), 3-bromo-1-phenylpiperidin-2-one is ideally suited as a fragment or intermediate in central nervous system (CNS) drug discovery programs where improved blood-brain barrier permeability is desired [1][2]. Its increased lipophilicity, conferred by the bromine atom, can be leveraged to fine-tune the physicochemical profile of lead candidates, potentially enhancing target engagement in the brain while maintaining favorable solubility characteristics relative to more lipophilic iodo- or alkyl-substituted analogs.

Synthesis of Enantiopure 3-Arylpiperidines via Diastereoselective Arylation

The 3-bromo substituent serves as an excellent leaving group for nucleophilic substitution reactions. This reactivity has been specifically exploited in the diastereoselective arylation of enantiopure 3-bromopiperidin-2-one derivatives with organocuprate reagents to furnish enantiopure 3-arylpiperidines [3]. This application scenario is critical for the asymmetric synthesis of chiral piperidine-containing pharmaceuticals, where the brominated lactam acts as a stereodefined electrophilic partner, enabling the construction of complex molecular architectures with high stereochemical fidelity.

Construction of TRPC6 Channel Inhibitor Libraries for Cardiovascular and Renal Disease Research

Patented literature identifies 3-bromo-1-phenylpiperidin-2-one as a commercially available building block for the synthesis of benzimidazole derivatives that function as inhibitors of Transient Receptor Potential Channel 6 (TRPC6) protein activity [4]. TRPC6 is a validated target implicated in cardiac hypertrophy, fibrosis, and pulmonary hypertension. Therefore, procurement of this compound is justified for medicinal chemistry teams engaged in the design and synthesis of novel TRPC6 modulators, as it provides a direct entry point to a protected chemical space with potential therapeutic relevance.

Development of Next-Generation Cephalosporin Antibiotics Targeting Resistant Gram-Positive Pathogens

As demonstrated by its use in the synthesis of (lactamylvinyl)cephalosporins with potent activity against enterococci and staphylococci, this compound is a strategic building block for anti-infective research [5]. Research groups focused on overcoming β-lactam resistance in Gram-positive bacteria can employ this brominated piperidinone to synthesize novel cephalosporin analogs. The established SAR around this chemotype provides a solid foundation for hit-to-lead optimization, making it a high-value procurement target for antibiotic discovery units.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-phenylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.